exo-6-(1,7,7-Trimethylbicyclo(2.2.1)hept-2-yl)-m-cresol
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Overview
Description
Exo-6-(1,7,7-Trimethylbicyclo(2.2.1)hept-2-yl)-m-cresol: is a complex organic compound that features a bicyclic structure with a methyl group and a hydroxyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of exo-6-(1,7,7-Trimethylbicyclo(2.2.1)hept-2-yl)-m-cresol typically involves the Diels-Alder reaction. This reaction is a cycloaddition between a diene and a dienophile, resulting in the formation of a bicyclic structure. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale Diels-Alder reactions using optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: Exo-6-(1,7,7-Trimethylbicyclo(2.2.1)hept-2-yl)-m-cresol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methyl and hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted phenols.
Scientific Research Applications
Exo-6-(1,7,7-Trimethylbicyclo(2.2.1)hept-2-yl)-m-cresol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which exo-6-(1,7,7-Trimethylbicyclo(2.2.1)hept-2-yl)-m-cresol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, influencing biological pathways and chemical reactions.
Comparison with Similar Compounds
Bicyclo(2.2.1)heptane derivatives: These compounds share a similar bicyclic structure but differ in functional groups.
M-cresol derivatives: Compounds with a methyl group and hydroxyl group attached to a phenyl ring.
Uniqueness: Exo-6-(1,7,7-Trimethylbicyclo(2.2.1)hept-2-yl)-m-cresol is unique due to its specific combination of a bicyclic structure and functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
22488-23-9 |
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Molecular Formula |
C17H24O |
Molecular Weight |
244.37 g/mol |
IUPAC Name |
5-methyl-2-[(1S,2R,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]phenol |
InChI |
InChI=1S/C17H24O/c1-11-5-6-13(15(18)9-11)14-10-12-7-8-17(14,4)16(12,2)3/h5-6,9,12,14,18H,7-8,10H2,1-4H3/t12-,14+,17+/m1/s1 |
InChI Key |
NYYGACIUGBJQHR-IFIJOSMWSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)[C@@H]2C[C@H]3CC[C@@]2(C3(C)C)C)O |
Canonical SMILES |
CC1=CC(=C(C=C1)C2CC3CCC2(C3(C)C)C)O |
Origin of Product |
United States |
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